Guanofuracin

Übersicht

Beschreibung

Guanofuracin is a chemical compound derived from guanosine, a nucleoside comprising guanine attached to a ribose ring. The synthesis and properties of guanosine and its derivatives have been widely studied due to their biological importance and potential applications in various fields.

Synthesis Analysis

Guanosine derivatives have been synthesized through various methods. For example, the formation of guanidinohydantoin from guanosine oxidation with singlet oxygen involves Rose Bengal photosensitization, leading to different products depending on the pH level (Yu Ye et al., 2003).

Molecular Structure Analysis

The molecular structure of guanosine-based compounds is crucial for their biological function. For instance, the structure of guanosine 5'-diphosphate, 3'-diphosphate was confirmed using 13C nuclear magnetic resonance spectroscopy, establishing its role in mediating regulatory relationships between protein synthesis and RNA accumulation in bacteria (L. Que et al., 1973).

Chemical Reactions and Properties

Guanosine and its derivatives participate in various chemical reactions. For example, guanosine tetraphosphate inhibits protein synthesis in Escherichia coli, acting as a protective mechanism during starvation stress (A. Svitil et al., 1993). Guanidine/Pd(OAc)2 catalyzes room temperature Suzuki cross-coupling reactions in aqueous media under aerobic conditions, demonstrating the versatility of guanidine in catalysis (Shenghai Li et al., 2007).

Physical Properties Analysis

The physical properties of guanosine derivatives vary based on their structure and environment. Studies like the visualization of drug-nucleic acid interactions at atomic resolution provide insights into how these molecules interact with other substances (T. D. Sakore et al., 1979).

Chemical Properties Analysis

Guanosine derivatives like guanophostin A have been synthesized and evaluated as high-affinity agonists of the D-myo-inositol 1,4,5-trisphosphate receptor, showing the chemical versatility and potential applications of these compounds (K. M. Sureshan et al., 2006).

Wissenschaftliche Forschungsanwendungen

Application

Guanofuracin is used in the isolation of L. monocytogenes, a bacterium that causes listeriosis .

Method of Application

Guanofuracin media is used for the isolation of L. monocytogenes. The growth inhibitory power of guanofuracin for several species of bacteria was studied using both solid and fluid media. In these experiments, 5% sheep-blood nutrient agar with 1% glucose was employed as a solid medium and 1% glucose nutrient broth as a fluid enrichment medium .

Results

Using Guanofuracin media, researchers were able to detect one healthy carrier of Listeria organism among the individual animals in the sheep flocks where an epizootic listeriosis occurred .

Antibiotic Research

Application

Guanofuracin is used in the development of antibiotics .

Method of Application

The starting-material aldehydes and hydrazines were selected to produce eight inert compounds and a single hit, the water-soluble nitrofuran antibiotic guanofuracin .

Results

The antibiotic activity of Guanofuracin was tested against Escherichia coli using the cup agar diffusion method .

Hypertension Treatment

Application

Guanofuracin is used to treat high blood pressure (hypertension) .

Method of Application

Guanofuracin works by controlling the nerve impulses along certain nerve pathways. As a result, it relaxes the blood vessels so that blood passes through them more easily .

Results

This helps to lower blood pressure .

Treatment of Bacterial Diarrhea

Application

Guanofuracin is used to treat bacterial diarrhea .

Method of Application

The exact method of application is not specified, but it is likely administered orally as part of a prescribed treatment plan .

Results

The antibiotic properties of Guanofuracin help inhibit bacterial growth, ultimately leading to their demise .

Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

Application

Guanofuracin is also used alone or together with other medicines to treat attention deficit hyperactivity disorder (ADHD) in children and teenagers .

Method of Application

It works in the treatment of ADHD by increasing attention and decreasing restlessness in children and adults who are overactive, cannot concentrate for very long, or are easily distracted and impulsive . This medicine is used as part of a total treatment program that also includes social, educational, and psychological treatment .

Results

This helps to improve the symptoms of ADHD .

Treatment of High Blood Pressure

Application

Guanofuracin is used to treat high blood pressure (hypertension) .

Method of Application

Guanofuracin works by controlling the nerve impulses along certain nerve pathways. As a result, it relaxes the blood vessels so that blood passes through them more easily .

Results

Eigenschaften

IUPAC Name |

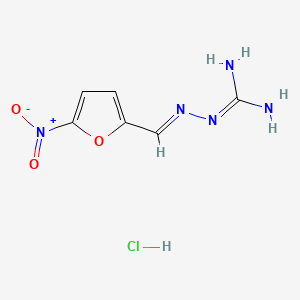

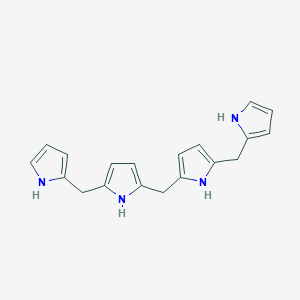

2-[(E)-(5-nitrofuran-2-yl)methylideneamino]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O3.ClH/c7-6(8)10-9-3-4-1-2-5(14-4)11(12)13;/h1-3H,(H4,7,8,10);1H/b9-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJIFAUFPHYNTD-JSGFVSQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=N/N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

300-25-4 (Parent) | |

| Record name | Guanofuracin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

233.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanofuracin | |

CAS RN |

946-48-5 | |

| Record name | Guanofuracin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanofuracin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-Nitrofurfurylidene)aminoguanidine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-1-(2-fluorophenyl)ethylideneamino]benzamide](/img/structure/B1242955.png)

![4-[1-methyl-2-(piperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1242957.png)

![[(1S,4R)-4-[2-amino-6-(isopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B1242958.png)

![(2r,3ar,6s,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6-Hydroxy-7-(Methylamino)hexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1242960.png)

![(3R,4S,5S,6R)-5-Methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxiranyl]-1-oxaspiro[2.5]oct-6-yl methylcarbamate](/img/structure/B1242965.png)

![TG(16:0/18:0/18:2(9Z,12Z))[iso6]](/img/structure/B1242967.png)

![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242975.png)

![N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B1242978.png)